1-Pentan-3-ylpiperidine

Description

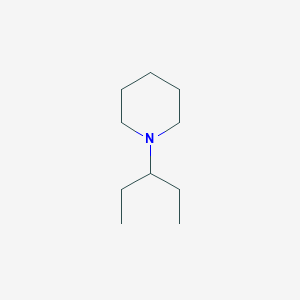

1-Pentan-3-ylpiperidine is a piperidine derivative with a branched pentan-3-yl substituent attached to the nitrogen atom of the heterocyclic ring. Piperidine, a six-membered amine-containing ring, is a common structural motif in pharmaceuticals, agrochemicals, and organic synthesis. The pentan-3-yl group introduces steric bulk and lipophilicity, which can influence the compound’s physicochemical properties and biological activity.

Synthesis typically involves nucleophilic substitution or reductive amination between piperidine and a pentan-3-yl halide or carbonyl precursor.

Properties

IUPAC Name |

1-pentan-3-ylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-10(4-2)11-8-6-5-7-9-11/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCFYVIRXJRSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436850 | |

| Record name | 1-pentan-3-ylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55275-24-6 | |

| Record name | 1-pentan-3-ylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentan-3-ylpiperidine can be synthesized through various methods, including:

Reductive Amination: This method involves the reaction of 3-pentanone with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

1-Pentan-3-ylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-Pentan-3-ylpiperidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-pentan-3-ylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

This compound

- Structure : Branched aliphatic chain (pentan-3-yl) attached to piperidine.

- Key Properties :

- Increased steric hindrance compared to linear analogs.

- Moderate lipophilicity due to the alkyl chain.

- Predicted boiling point: ~220–240°C (estimated for C10H21N).

1-Pentylpiperidine (Linear Analog)

- Structure : Straight-chain pentyl group.

- Higher melting point due to tighter packing of linear chains.

3-Phenyl-1,3-di(piperidin-1-yl)propan-1-one (CAS 7032-63-5)

- Structure : Two piperidine groups and a phenyl substituent on a propan-1-one backbone.

- Key Differences: Presence of a ketone group enhances polarity and hydrogen-bonding capacity. Higher molecular weight (C23H32N2O) and complexity may limit solubility in nonpolar solvents.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | Solubility Trends |

|---|---|---|---|---|

| This compound | C10H21N | 155.28 | 220–240 | Moderate in organic solvents |

| 1-Pentylpiperidine | C10H21N | 155.28 | 210–230 | Similar to branched analog |

| 3-Phenyl-1,3-di(piperidin-1-yl)propan-1-one | C23H32N2O | 352.52 | >300 (decomposes) | Low in water, high in DMF/DMSO |

Biological Activity

1-Pentan-3-ylpiperidine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound (CAS No. 1987680-40-9) is characterized by a piperidine ring substituted with a pentan-3-yl group. The synthesis typically involves:

- Reaction of piperidine with ethylpropyl bromide under basic conditions.

- Carboxylation using carbon dioxide to yield the carboxylic acid derivative.

- Formation of hydrochloride salt through reaction with hydrochloric acid.

This synthetic route allows for the production of high-purity compounds suitable for biological testing.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. In particular, compounds with similar structures have shown efficacy against HIV-1 strains. For instance, a study reported that derivatives exhibited EC50 values ranging from 1.75 nmol/L to 173 nmol/L against various strains of HIV-1, indicating significant antiviral potency .

| Compound | EC50 (nmol/L) | CC50 (μmol/L) | SI (Selectivity Index) |

|---|---|---|---|

| 9a | 2.20 | 215 | 97,727 |

| 15a | 1.75 | 117 | 66,857 |

| ETR | 2.81 | 3.98 | 1,420 |

This table summarizes the selectivity index (SI), which reflects the safety profile of these compounds compared to their antiviral activity.

Antimycobacterial Activity

Another area of interest is the antimycobacterial activity against Mycobacterium tuberculosis. Derivatives of piperidine have demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains .

| Compound | MIC (μg/mL) | Activity Against Standard Strain | Activity Against Resistant Strain |

|---|---|---|---|

| Compound 9 | 2 | Yes | Yes |

| Compound 10 | 0.5 | Yes | Yes |

| Compound 14 | 2 | Yes | Yes |

These findings suggest that modifications in the piperidine structure can enhance biological activity against resistant bacterial strains.

The mechanism of action for compounds like this compound often involves interaction with specific receptors or enzymes in biological pathways. These interactions can modulate enzyme activity or receptor signaling, leading to therapeutic effects.

Case Studies

Case Study: Antiviral Efficacy Against HIV

In a controlled study involving MT-4 cells, various piperidine derivatives were screened for their ability to inhibit HIV-1 replication. The most potent inhibitors showed low cytotoxicity and high selectivity indices, making them promising candidates for further development as antiviral agents .

Case Study: Antimycobacterial Activity

A series of piperidinothiosemicarbazone derivatives were tested against M. tuberculosis, revealing that certain modifications led to enhanced efficacy against resistant strains while maintaining low toxicity profiles in non-cancerous cell lines . The significant reduction in MIC values compared to standard treatments underscores the potential for developing new antimycobacterial therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.